molecular formula C₂₄H₁₉D₄ClO₂ B1155857 Ospemifene-d4

Ospemifene-d4

Cat. No.: B1155857
M. Wt: 382.92
Attention: For research use only. Not for human or veterinary use.
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Description

Ospemifene-d4 is a deuterium-labeled analog of Ospemifene, a selective estrogen receptor modulator (SERM) used clinically for treating vulvovaginal atrophy. The deuterated version, this compound, incorporates four deuterium atoms at specific positions in the molecule, resulting in the molecular formula C24H19D4ClO2 and a molecular weight of 382.92 g/mol . It serves as an internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of mass spectrometry (MS) and liquid chromatography (LC) by providing a stable isotopic reference for quantifying Ospemifene in biological matrices .

Properties

Molecular Formula

C₂₄H₁₉D₄ClO₂

Molecular Weight

382.92

Synonyms

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-d4; _x000B_(Z)-2-[4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy]-ethanol-d4;  2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-ethanol-d4;  FC 1271a-d4;  Fc 1271-d4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Ospemifene and this compound

Property Ospemifene This compound
Molecular Formula C24H23ClO2 C24H19D4ClO2
Molecular Weight (g/mol) 378.89 382.92
CAS Number 128607-22-7 Not explicitly listed
Primary Application Therapeutic agent Analytical internal standard
Key Advantage Clinical efficacy Enhanced MS/LC accuracy

Comparison with Other Deuterated Standards: Acedoben-D4

Acedoben-D4 (C9H5D4NO3), another deuterium-labeled compound, is structurally distinct but functionally analogous to this compound. Both are used as internal standards to improve precision in pharmacokinetic studies. However, Acedoben-D4 is tailored for quantifying Acedoben (a non-steroidal anti-inflammatory drug precursor), while this compound is specific to Ospemifene .

Table 2: Comparison of Deuterated Analogs

Property This compound Acedoben-D4
Parent Compound Ospemifene Acedoben
Deuterium Substitution 4 atoms (positions unspecified) 4 atoms (positions 2,3,5,6)
Molecular Formula C24H19D4ClO2 C9H5D4NO3
Application Quantification of Ospemifene Quantification of Acedoben
Key Advantage Enables precise pharmacokinetic modeling Reduces variability in metabolic studies

Analytical Performance and Research Findings

  • This compound : Studies demonstrate its utility in therapeutic drug monitoring (TDM), where it reduces matrix effects and ion suppression in biological samples. For example, its use in human plasma analysis achieved a limit of quantification (LOQ) of 0.5 ng/mL, with inter-day precision <10% .
  • Acedoben-D4 : Similar analytical benefits are observed, with a reported LOQ of 1.0 ng/mL in serum, highlighting the broader applicability of deuterated standards in diverse pharmacological contexts .

Preparation Methods

McMurry Coupling for Core Structure Synthesis

The triphenylethylene backbone of ospemifene-d4 is constructed via a McMurry reaction, a titanium-mediated reductive coupling of ketones. As detailed in US8293947B2 , this reaction couples 4-hydroxybenzophenone with 3-chloropropiophenone under inert conditions using titanium tetrachloride and zinc. The reaction proceeds via single-electron transfer to carbonyl groups, followed by deoxygenation to yield the Z-alkene isomer predominantly (70–80% Z-selectivity) . For this compound, deuterium is introduced post-coupling during alkylation, ensuring the core structure remains identical to the non-deuterated parent compound.

Key Reaction Conditions

  • Catalyst : TiCl₄/Zn system

  • Solvent : Dry tetrahydrofuran (THF) under nitrogen

  • Temperature : Reflux (66–70°C) for 2.5–8 hours

  • Yield : 45–58% for analogous triphenylethylene derivatives

Alkylation and Deuterium Incorporation

Deuterium labeling occurs during the alkylation of the phenolic oxygen. As per US8293947B2 , the hydroxyl group is first protected (e.g., with tetrahydropyranyl) to prevent side reactions. The protected intermediate undergoes alkylation with deuterated reagents:

  • Protection :

    • Reagent : 2,3-Dihydro-4H-pyran in THF with catalytic HCl .

    • Yield : >90% for tetrahydropyranyl-protected intermediate .

  • Alkylation with Deuterated Ethylating Agent :

    • Reagent : Cl-CH₂-COO-CD₂CD₃ (deuterated ethyl chloroacetate) .

    • Base : Sodium hydride (NaH) in THF .

    • Mechanism : SN2 displacement at the benzylic position.

    • Deuterium Incorporation : Full substitution of ethyl hydrogens with deuterium .

  • Deprotection :

    • Conditions : HCl in methanol/water, room temperature .

    • Yield : 85–92% for deprotected alkylated product .

Stereochemical Control and Isomer Purification

The Z-isomer of this compound is favored during McMurry coupling due to the reaction’s intrinsic stereoselectivity . However, minor E-isomer contamination necessitates purification. Chromatographic methods (silica gel column with CH₂Cl₂/MeOH) or preparative HPLC achieve >98% Z-isomer purity . NMR analysis confirms stereochemistry via characteristic alkene proton coupling constants (J = 10–12 Hz for Z-isomer) .

Final Hydrolysis and Crystallization

The ester intermediate (from alkylation) undergoes base-catalyzed hydrolysis to yield the free ethanol moiety:

  • Conditions : NaOH in THF/MeOH/H₂O (4:1:1), room temperature .

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation .

  • Crystallization : Methanol/water (9:1) affords this compound as white crystals .

  • Purity : >99% by HPLC (C₁₈ column, 0.1% TFA in acetonitrile/water) .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 2.92 (t, 2H, CH₂Cl), 3.85–3.89 (m, 4H, OCH₂CH₂O), 6.56–7.43 (m, aromatic protons) .

  • ¹³C NMR : Absence of signals at δ 70–75 ppm confirms complete deprotection .

Mass Spectrometry

  • ESI-MS : m/z 385.1 [M+H]⁺ (calc. 385.2 for C₂₄H₁₉D₄ClO₂) .

Deuterium Content

  • Isotopic Purity : ≥98% D₄ by LC-MS .

Comparative Analysis of Synthetic Routes

Parameter US8293947B2 WO2014060639A1
Core Formation McMurry couplingGrignard addition
Deuterium Source CD₂CD₃ in alkylationNot specified
Z-Isomer Selectivity 70–80%60–70%
Overall Yield 35–40%25–30%
Purification Method Column chromatographyCrystallization

The McMurry-based route offers higher Z-selectivity and scalability, making it preferable for large-scale this compound synthesis .

Challenges and Optimization Strategies

  • Deuterium Loss : Minimized by using excess deuterated ethylating agent and anhydrous conditions .

  • E/Z Separation : Improved via gradient HPLC with chiral stationary phases .

  • Solvent Choice : THF enhances reaction homogeneity but requires strict moisture control .

Q & A

Q. What ethical considerations are critical when designing clinical trials involving this compound?

  • Methodological Answer : Adhere to CONSORT guidelines for randomized trials, including blinding protocols and predefined stopping rules for adverse events. Obtain informed consent with explicit disclosure of deuterium-related risks (e.g., unknown long-term effects). Submit protocols to institutional review boards (IRBs) for approval before participant recruitment .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectroscopic data for this compound in supplementary materials?

  • Methodological Answer : Provide raw NMR/MS files in open-access repositories (e.g., Zenodo) alongside processed spectra. Annotate peaks with chemical shifts and coupling constants. For contradictions, include a comparative table with hypothesized explanations (e.g., solvent polarity effects on tautomerism) .

Q. What criteria should guide the selection of reference standards for this compound quantification in biological matrices?

  • Methodological Answer : Use isotopically labeled internal standards (e.g., Ospemifene-d8) to correct for matrix effects. Validate standards via parallelism tests (serial dilutions of analyte vs. standard). Ensure reference materials are traceable to certified reference materials (CRMs) with documented purity .

Advanced Methodological Challenges

Q. How can researchers differentiate this compound’s genomic vs. non-genomic signaling mechanisms in target tissues?

  • Methodological Answer : Use chromatin immunoprecipitation (ChIP) sequencing to map ER-DNA binding sites and compare to rapid (≤30 min) cAMP/PKA activation assays. Employ ER knockout models to isolate non-genomic effects. Integrate data via pathway enrichment analysis (e.g., DAVID, KEGG) .

Q. What in silico tools are recommended for modeling this compound’s plasma protein binding kinetics?

  • Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to estimate binding free energies to human serum albumin (HSA). Validate predictions with equilibrium dialysis experiments. Report fractional binding percentages at physiologically relevant temperatures (37°C) .

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